3-Propoxyphenol

説明

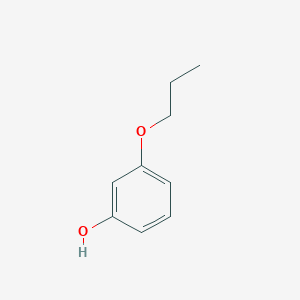

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-propoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMPIPSWQOGUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455689 | |

| Record name | 3-propoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-50-9 | |

| Record name | 3-propoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Propoxyphenol and Analogues

Alkylation Reactions for Phenolic Ether Formation

Alkylation reactions are the cornerstone for synthesizing phenolic ethers like 3-propoxyphenol. These reactions involve the formation of a carbon-oxygen bond between the phenolic hydroxyl group and an alkyl group.

The most prevalent strategy for the O-alkylation of phenols to form ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a phenol (B47542) by a base to form a phenoxide ion, which then acts as a nucleophile. jk-sci.com This phenoxide ion subsequently attacks an alkyl halide (or another substrate with a suitable leaving group, like a tosylate) in a bimolecular nucleophilic substitution (SN2) reaction to form the ether. wikipedia.org

For the synthesis of this compound, the starting material is resorcinol (B1680541) (1,3-dihydroxybenzene). To achieve monopropoxylation, resorcinol is treated with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. The base deprotonates one of the two hydroxyl groups of resorcinol, forming a monophenoxide ion that attacks the propyl halide. calstate.edu Controlling the stoichiometry of the reactants is crucial to favor the formation of the monoether (this compound) over the diether (1,3-dipropoxybenzene).

The general mechanism for this SN2 reaction is as follows:

Deprotonation: The base removes a proton from a hydroxyl group of the phenol (e.g., resorcinol), creating a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion (leaving group). wikipedia.org

This method is highly effective for primary alkyl halides like 1-bromopropane, as they are readily accessible to the nucleophile and less prone to competing elimination reactions. masterorganicchemistry.comjk-sci.com

The efficiency and outcome of phenol alkylation are heavily influenced by the catalytic conditions employed. Both acid and base catalysis can be utilized, along with more advanced electrochemical methods.

Base Catalysis: This is the standard condition for the Williamson ether synthesis. jk-sci.com A variety of bases can be used to facilitate the deprotonation of the phenol. The choice of base can affect the reaction rate and yield. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). jk-sci.com For dihydric phenols like resorcinol, controlling the amount of base is critical to achieve monoalkylation. Using one equivalent of base relative to the diol helps to selectively form the monophenoxide, thereby increasing the yield of the desired monopropoxylated product. researchgate.net Dipolar aprotic solvents are often used to minimize side reactions like dehydrohalogenation. jk-sci.com

Acid Catalysis: While less common for preparing simple alkyl phenyl ethers from alkyl halides, acid catalysis is relevant in reactions between phenols and alcohols. In this approach, an acid catalyst protonates the alcohol, allowing it to be eliminated as water and generating a carbocation. The phenol then attacks this carbocation to form the ether. However, this method is generally less efficient for primary alcohols and can lead to side reactions, particularly under the high temperatures required. Some studies have explored acid catalysts for reactions involving phenols, such as in the synthesis of bisphenol F from phenol and formaldehyde, where mild reaction conditions are sought to improve yield and reduce byproducts. google.com

The table below summarizes common catalytic conditions for phenol alkylation.

| Catalyst Type | Example Catalyst | Substrates | Typical Conditions | Ref. |

| Base | K₂CO₃, NaOH, NaH | Phenol, Alkyl Halide | Presence of a solvent (e.g., acetone, DMF) | jk-sci.com, researchgate.net |

| Acid | H₂SO₄, Oxalic Acid | Phenol, Alcohol/Formaldehyde | Elevated temperatures | researchgate.net, google.com |

| Phase Transfer | Quaternary Ammonium (B1175870) Salts | Bisphenol A, Epichlorohydrin (B41342) | Biphasic system (e.g., Dichloromethane/aq. NaOH) | researchgate.net |

Electrochemical methods offer a green and efficient alternative for synthesizing alkoxyphenols. gre.ac.uk These techniques avoid the need for stoichiometric chemical oxidants or reductants by using electric current to drive the reaction. gre.ac.ukrsc.org The electrochemical oxidation of hydroquinones in various alcohol media has been shown to produce good yields of the corresponding alkoxy-substituted phenols with high selectivity for the monoalkyl ether. researchgate.net

The general process involves the anodic oxidation of a hydroquinone (B1673460) (or a substituted hydroquinone) in an alcohol medium, which acts as both the solvent and the nucleophile. researchgate.net This method has been successfully applied to generate a range of alkoxyphenols. For instance, the synthesis of 4-methoxyphenol (B1676288), 4-ethoxyphenol (B1293792), and 4-propoxyphenol (B92817) has been achieved with yields of 97%, 71.4%, and 81.1%, respectively, using this technique. researchgate.net The reactivity tends to decrease with longer-chain alcohols. researchgate.net

A proposed mechanism for the electrochemical formation of alkoxyphenols involves the creation of a quinhydrone (B85884) complex. researchgate.net This complex is formed between a hydroquinone (the reduced form) and a benzoquinone (the oxidized form). researchgate.net In the electrochemical cell, the hydroquinone is first oxidized at the anode to form a benzoquinone. This benzoquinone can then form a charge-transfer complex with unreacted hydroquinone molecules present in the solution, creating the quinhydrone complex.

This complex is susceptible to nucleophilic attack by the alcohol solvent. The alcohol attacks the electron-deficient quinone part of the complex, leading to the formation of the alkoxyphenol product after a series of steps. researchgate.net Sulfuric acid has been found to be an effective acid catalyst and supporting electrolyte for this process, giving high yields of various alkoxyphenols. researchgate.net

The synthesis of a specific isomer of propoxyphenol—ortho (2-), meta (3-), or para (4-)—is achieved by selecting the appropriate dihydroxybenzene starting material. The relative positions of the two hydroxyl groups on the benzene (B151609) ring dictate the position of the resulting propoxy group.

Ortho (2-Propoxyphenol): Synthesized from catechol (1,2-dihydroxybenzene).

Meta (this compound): Synthesized from resorcinol (1,3-dihydroxybenzene).

Para (4-Propoxyphenol): Synthesized from hydroquinone (1,4-dihydroxybenzene).

The primary challenge in these syntheses is achieving regioselective mono-alkylation, preventing the formation of the dipropoxy-substituted byproduct. This is typically controlled by careful manipulation of the reaction conditions, especially the stoichiometry of the base and the alkylating agent. researchgate.net For example, when resorcinol is used, the addition of approximately one equivalent of a base like potassium carbonate followed by one equivalent of a propyl halide favors the formation of this compound.

The table below outlines the starting materials for the synthesis of each propoxyphenol isomer.

| Target Isomer | IUPAC Name | Starting Material | Structure of Starting Material |

| ortho | 2-Propoxyphenol (B1580926) | Catechol | 1,2-dihydroxybenzene |

| meta | This compound | Resorcinol | 1,3-dihydroxybenzene |

| para | 4-Propoxyphenol | Hydroquinone | 1,4-dihydroxybenzene |

In some cases, protecting group strategies are employed to block one of the hydroxyl groups, allowing for the selective alkylation of the other, followed by deprotection. This multi-step process can offer higher regioselectivity, particularly for complex molecules. nih.gov

Catalytic Conditions in Alkylation Syntheses

Electrochemical Catalysis in Alkoxyphenol Synthesis

Precursor-Based Synthetic Routes to this compound and Derivatives

These routes typically involve the modification of a pre-existing benzene ring that already contains one or both of the desired oxygen-containing functionalities.

The synthesis of this compound from nitro-substituted precursors is a multi-step process that hinges on the strategic manipulation of functional groups. A common challenge is the directing effect of substituents on the aromatic ring; direct nitration of phenol predominantly yields ortho- and para-nitrophenols, making 3-nitrophenol (B1666305) a less direct target from phenol itself.

A plausible synthetic pathway can be conceptualized starting from a precursor like 3-nitrophenol. The synthesis would proceed via the following key transformations:

Etherification : The phenolic hydroxyl group of 3-nitrophenol can be converted to a propoxy group through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride) to form the phenoxide, which then acts as a nucleophile, attacking an n-propyl halide (e.g., 1-bromopropane) in an SN2 reaction to form 1-nitro-3-propoxybenzene (B8025840). wikipedia.org

Reduction : The nitro group of 1-nitro-3-propoxybenzene is then reduced to an amino group to yield 3-propoxyaniline (B1267686). This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using metals in acidic conditions (e.g., Sn/HCl). wikipedia.org

Diazotization and Hydrolysis : The resulting 3-propoxyaniline can be converted to this compound. This involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures to form a diazonium salt. Subsequent heating of the diazonium salt solution (hydrolysis) replaces the diazonium group with a hydroxyl group, yielding the final product, this compound.

Alternatively, routes starting from other nitro-aromatics can be devised. For instance, a synthetic scheme starting from pyrocatechol (B87986) involves protection, nitration, deprotection to yield 3,4-dihydroxynitrobenzene, which can then be selectively etherified. google.com Another approach involves the oxidation of primary aromatic amines to their corresponding nitro derivatives, offering a reverse strategy. mdpi.com

| Step | Reaction Type | Reactants | Product | Key Reagents |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 3-Nitrophenol, 1-Bromopropane | 1-Nitro-3-propoxybenzene | NaH, K₂CO₃ |

| 2 | Nitro Group Reduction | 1-Nitro-3-propoxybenzene | 3-Propoxyaniline | H₂, Pd/C or Sn/HCl |

| 3 | Diazotization & Hydrolysis | 3-Propoxyaniline | This compound | NaNO₂, H₂SO₄, H₂O, Heat |

Phenolic compounds, including derivatives like this compound, serve as crucial building blocks in the synthesis of polymers, particularly epoxy resins and vinyl esters. Epichlorohydrin is a key reagent that reacts with phenols to form glycidyl (B131873) ethers, which are the fundamental monomers for epoxy resins. qiboch.comorientjchem.org

The synthesis of a polymer precursor involving this compound would typically start with the formation of its glycidyl ether. This is achieved by reacting this compound with epichlorohydrin in the presence of a base, such as sodium hydroxide. The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide attacks the terminal carbon of the epoxide ring in epichlorohydrin, leading to a ring-opening, followed by an intramolecular cyclization that expels a chloride ion to form the new epoxide ring of 3-propoxy-1-(oxiran-2-ylmethoxy)benzene.

These epoxy-functionalized monomers can then be used in various polymerization reactions. For instance, they can be cured with hardeners like amines or anhydrides to form a cross-linked thermoset epoxy network. orientjchem.org

Furthermore, these glycidyl ethers can be reacted with acrylic acid or methacrylic acid to produce vinyl ester resins. core.ac.uk In this reaction, the carboxyl group of the acrylic acid attacks the epoxide ring of the glycidyl ether, opening it to form a hydroxy ester containing a reactive acrylate (B77674) double bond. This monomer can then undergo free-radical polymerization, often initiated by heat or UV radiation, to form a highly cross-linked polymer network. The incorporation of the 3-propoxy group into the polymer backbone can modify the final properties of the material, such as its flexibility, hydrophobicity, and thermal stability.

| Reaction | Reactants | Intermediate/Monomer | Polymer Type |

|---|---|---|---|

| Glycidyl Ether Formation | This compound, Epichlorohydrin | 3-propoxy-1-(oxiran-2-ylmethoxy)benzene | Epoxy Resin |

| Esterification | 3-propoxy-1-(oxiran-2-ylmethoxy)benzene, Acrylic Acid | Acrylate-functionalized monomer | Vinyl Ester Resin |

Oxidative coupling of phenols is a powerful reaction for forming C-C and C-O bonds, often catalyzed by transition metal complexes. google.com This methodology is particularly prominent in the synthesis of complex natural products and polymers containing biaryl or diaryl ether linkages. nih.gov The mechanism typically involves the one-electron oxidation of a phenol to a phenoxy radical. This radical can then couple with another radical or attack a neutral phenol molecule.

While oxidative coupling is a cornerstone for the synthesis of diaryl ethers (Ar-O-Ar'), its application for the direct synthesis of simple alkyl aryl ethers (Ar-O-Alkyl) like this compound is not a conventional pathway. The reaction generally couples two phenolic units.

However, the principles of oxidative C-O bond formation are relevant to the broader class of phenolic ethers. Catalytic systems based on metals like copper and iron can facilitate the coupling of phenols. For the generation of alkyl aryl ethers, alternative transition metal-catalyzed cross-coupling reactions are more common. These include palladium-catalyzed C–O cross-coupling of aryl halides with alcohols or copper-catalyzed Chan-Lam coupling. nih.gov For example, a method for synthesizing fluorinated alkyl aryl ethers utilizes a palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols. nih.gov While not a direct oxidative coupling of a phenol, these modern catalytic methods represent the state-of-the-art for forming the C(aryl)-O(alkyl) bond found in this compound and its analogues.

Novel Synthetic Approaches for Hydroxy-Substituted Phenolic Ethers

Recent research has focused on developing more direct and efficient methods for synthesizing hydroxy-substituted phenolic ethers, often employing oxidative rearrangement reactions.

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or peroxide as the oxidant. nih.govrsc.org This reaction can be ingeniously applied to the synthesis of phenols from aromatic aldehydes or ketones.

For the synthesis of this compound, the starting material would be 3-propoxybenzaldehyde (B1271455) or 3-propoxyacetophenone. The mechanism of the Baeyer-Villiger oxidation involves the following key steps:

Protonation of the carbonyl oxygen by the peroxyacid.

Nucleophilic attack of the peroxyacid onto the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.

A concerted rearrangement where the aryl group migrates from the carbonyl carbon to the adjacent oxygen of the peroxide bond, with the simultaneous cleavage of the O-O bond and departure of a carboxylate anion. The migratory aptitude of the aryl group is higher than that of a methyl group (in the case of an acetophenone (B1666503) precursor), ensuring the desired rearrangement.

The product of this rearrangement is a phenyl formate (B1220265) (from a benzaldehyde (B42025) precursor) or a phenyl acetate (B1210297) (from an acetophenone precursor).

Subsequent hydrolysis of this ester under acidic or basic conditions yields the target phenol, this compound.

This methodology is particularly useful as it allows for the introduction of a hydroxyl group onto an aromatic ring at a specific position determined by the starting carbonyl compound. chem-station.comresearchgate.net

The efficiency and selectivity of the Baeyer-Villiger oxidation are highly dependent on the choice of oxidant, catalyst, and reaction conditions. A wide array of systems has been investigated to improve the reaction's scope and environmental footprint.

Oxidants : Traditional oxidants include peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) and trifluoroperacetic acid (TFPAA). chem-station.com Hydrogen peroxide is a more environmentally benign alternative, but its use often requires activation by a catalyst. nih.gov A combination of molecular oxygen and a sacrificial aldehyde can also be used to generate the necessary peroxyacid in situ. nih.gov

Catalyst Systems :

Acid Catalysis : Strong Brønsted acids or Lewis acids are often used to activate the carbonyl group towards nucleophilic attack. Lewis acids such as Sc(OTf)₃ have been shown to catalyze asymmetric Baeyer-Villiger oxidations. nih.gov

Transition Metal Catalysts : A variety of metal complexes have been developed to catalyze the reaction, often using greener oxidants like H₂O₂ or O₂. These include complexes of platinum, nickel, and iron. nih.govnih.gov For instance, nonheme iron complexes have been studied as catalysts for the Baeyer-Villiger oxidation of cycloketones, mimicking the action of certain enzymes. nih.gov

Biocatalysts : Baeyer-Villiger monooxygenases (BVMOs) are enzymes that perform this oxidation with high regio- and enantioselectivity under mild conditions, using molecular oxygen as the oxidant. nih.gov

The reaction conditions, such as solvent, temperature, and concentration, are optimized for each specific substrate and catalyst system to maximize the yield and purity of the resulting phenolic ether.

| Catalyst/System | Oxidant | Substrate Type | Key Features |

|---|---|---|---|

| None (Stoichiometric) | m-CPBA, TFPAA | Aryl aldehydes/ketones | Classic, reliable method. chem-station.com |

| Sc(OTf)₃ | m-CPBA | 3-Substituted cyclic ketones | High yield and enantioselectivity. nih.gov |

| Pt(II) complexes | H₂O₂ | Ketones | Catalytic conversion using a greener oxidant. nih.gov |

| Nonheme Iron Complexes | O₂, Benzaldehyde | Cyclohexanones | Biomimetic approach, high selectivity. nih.gov |

| BVMOs (Enzymes) | O₂ | Ketones | High regio- and enantioselectivity, mild conditions. nih.gov |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled.

While specific experimental ¹H NMR data for 3-Propoxyphenol is not detailed in the provided search results, the expected proton signals can be predicted based on its structure. The molecule contains distinct sets of protons: those on the propyl chain and those on the aromatic ring. The phenolic proton (-OH) would typically appear as a broad singlet, its chemical shift being concentration and solvent-dependent.

The propyl group protons would be split into three distinct signals:

A triplet for the terminal methyl (-CH₃) group.

A sextet or multiplet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group.

A triplet for the methylene (-O-CH₂-) group bonded to the phenolic oxygen.

The four protons on the aromatic ring would produce complex multiplets in the aromatic region of the spectrum.

For context, related compounds have been characterized. For instance, in a complex derivative, the protons of a propoxy group attached to a phenyl ring have been identified. google.com However, a discrete spectrum for the parent this compound is not available.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals would be expected, corresponding to the six carbons of the benzene (B151609) ring and the three carbons of the propyl chain.

Aromatic Carbons: Six signals would appear in the aromatic region (typically 100-160 ppm). The carbons directly bonded to oxygen (C-OH and C-O-CH₂CH₂CH₃) would be the most downfield shifted.

Aliphatic Carbons: Three signals would appear in the upfield, aliphatic region. The carbon of the -O-CH₂- group would be the most downfield of the three due to the deshielding effect of the adjacent oxygen atom, followed by the central -CH₂- and the terminal -CH₃ group.

Although ¹³C NMR data for various complex prepolymers and fullerene derivatives containing phenol (B47542) moieties have been published, specific data for this compound is not present in the search results. rsc.orgtandfonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. While a specific spectrum for this compound is not provided in the search results, the expected characteristic peaks can be inferred from its functional groups. For comparison, IR data for isomers such as 4-iso-butoxyphenol and 4-sec-butoxyphenol show characteristic O-H and C-O stretching frequencies. ualberta.ca

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3550-3200 (broad) | O-H Stretch | Phenolic Hydroxyl (-OH) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H (Propyl) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1260-1200 | C-O Stretch | Aryl-Alkyl Ether (Ar-O-C) |

| 1180-1120 | C-O Stretch | Phenol (Ar-C-O) |

These predicted values are based on established correlation tables and data from similar compounds. ualberta.ca

Advanced Structural Characterization Techniques

Beyond standard spectroscopy, other methods can provide information on the material properties of a compound in its solid state.

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. There are no XRD studies specifically for this compound found in the search results. It is possible the compound is a liquid or a low-melting solid at ambient temperature, which would make single-crystal XRD challenging without specialized equipment.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of a material. No TGA data for pure this compound was found in the search results. In a related context, TGA has been used to study methacrylic resin compositions that may contain complex triazine derivatives of this compound, but this data reflects the stability of the polymer, not the parent phenol. google.com

Computer-Assisted Structure Elucidation Methodologies

Computer-Assisted Structure Elucidation (CASE) represents a significant advancement in chemistry, leveraging computational algorithms to determine the structure of unknown chemical compounds from their spectroscopic data. acdlabs.com The inception of CASE dates back to the 1960s, with early methods focusing on interpreting infrared spectroscopy data. acdlabs.com Over the decades, with parallel advancements in computer science and analytical instrumentation, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, CASE systems have evolved into powerful tools. acdlabs.com

These methodologies are not designed to replace the chemist but to serve as sophisticated expert systems that can rapidly and without bias analyze complex datasets to propose a set of candidate structures. acdlabs.com Systems such as ACD/Structure Elucidator and historical programs like CHEMICS operate by taking spectral data as input, automatically analyzing it to identify molecular fragments, and then assembling these pieces to generate all possible structures consistent with the evidence. acdlabs.comdss.go.thwikipedia.org This process significantly reduces the time required for structure determination and can handle complex molecules that would be challenging to solve manually. acdlabs.com The general architecture of early algorithms, which involved using libraries of molecular fragments and their spectral characteristics, is still a feature of modern CASE systems. acdlabs.com

Integration of Spectroscopic Data for Automated Structure Determination

The core strength of CASE lies in its ability to integrate data from multiple spectroscopic sources, where each technique provides a unique piece of the structural puzzle. For a compound like this compound, an automated system would systematically process and combine data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Initial Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is determining the molecular formula. libretexts.org For this compound, this is C₉H₁₂O₂. nih.gov From this, the degree of unsaturation (or index of hydrogen deficiency) is calculated. This value indicates the total number of rings and/or multiple bonds within the molecule. For C₉H₁₂O₂, the degree of unsaturation is 4, which strongly suggests the presence of a benzene ring (which accounts for all four degrees of unsaturation: one ring and three double bonds).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. libretexts.org An automated system would analyze the IR spectrum of this compound for characteristic absorption bands. Key expected peaks would include a broad absorption in the range of 3200-3600 cm⁻¹, indicative of an alcohol O-H bond, and peaks in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching of the ether and phenol groups. youtube.com The absence of a strong peak around 1700 cm⁻¹ would rule out the presence of a carbonyl group. youtube.com

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight and the fragmentation pattern. High-resolution mass spectrometry can confirm the elemental composition (C₉H₁₂O₂) by providing a highly accurate mass measurement (monoisotopic mass: 152.08373 Da). nih.gov The fragmentation pattern gives clues about the molecule's connectivity. In the case of this compound, characteristic fragmentation could involve the loss of the propyl group (CH₂CH₂CH₃). The combination of NMR and MS is particularly powerful for metabolomics and identifying unknown metabolites in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H (proton) and ¹³C (carbon) NMR, provides the most detailed information for assembling the molecular skeleton. researchgate.net

¹³C NMR: A ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. For the symmetric structure of this compound, a CASE system would expect to find 7 distinct carbon signals, not 9, due to the symmetry of the aromatic ring (two pairs of carbons being chemically equivalent).

¹H NMR: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (splitting pattern or multiplicity). youtube.com A CASE system would analyze these signals to identify specific fragments. For this compound, it would identify signals corresponding to a propyl group (a triplet, a sextet, and another triplet) and protons on a meta-disubstituted benzene ring. libretexts.org

An automated system integrates all this information. It uses the molecular formula from MS, confirms functional groups with IR, and then uses the detailed connectivity information from ¹H and ¹³C NMR to build candidate structures. dss.go.th The system would generate possible isomers and then predict the NMR spectrum for each candidate. The final step involves comparing these predicted spectra with the experimental data to find the best match, thus elucidating the correct structure as this compound. acdlabs.com

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Data Type | Predicted Observation for this compound | Inferred Structural Feature |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z = 152 | Molecular Weight |

| Fragmentation | Loss of fragments corresponding to the propyl group | Presence of a C₃H₇ substituent | |

| Infrared (IR) Spectroscopy | Absorption Band | Broad peak at ~3300-3500 cm⁻¹ | Hydroxyl (-OH) group |

| Absorption Band | Peaks at ~1200-1300 cm⁻¹ and ~1050-1150 cm⁻¹ | C-O stretching (phenol and ether) | |

| Absorption Band | Peaks at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹ | Aromatic C-H and C=C bonds | |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~6.4-7.2 ppm | Aromatic protons |

| Chemical Shift (δ) | ~4.8-5.5 ppm (variable) | Phenolic hydroxyl proton | |

| Chemical Shift (δ) | ~3.9 ppm (triplet) | -O-CH₂ -CH₂-CH₃ | |

| Chemical Shift (δ) | ~1.8 ppm (sextet) | -O-CH₂-CH₂ -CH₃ | |

| Chemical Shift (δ) | ~1.0 ppm (triplet) | -O-CH₂-CH₂-CH₃ | |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~159 ppm | C-OH (aromatic) |

| Chemical Shift (δ) | ~158 ppm | C-O-CH₂ (aromatic) | |

| Chemical Shift (δ) | ~130 ppm | Aromatic CH | |

| Chemical Shift (δ) | ~107 ppm | Aromatic CH | |

| Chemical Shift (δ) | ~102 ppm | Aromatic CH | |

| Chemical Shift (δ) | ~70 ppm | -O-CH₂ -CH₂-CH₃ | |

| Chemical Shift (δ) | ~22 ppm | -O-CH₂-CH₂ -CH₃ |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-ethoxyphenol (B1293792) |

| 4-propoxyphenol (B92817) |

| Thebaine |

| Trimesic acid |

| 1,3,5-trimethoxybenzene |

| 1,4-dimethoxybenzene |

Advanced Reaction Mechanisms and Kinetics

Mechanistic Pathways of Propoxyphenol Formation

The synthesis of alkoxyphenols, including 3-propoxyphenol, is governed by specific mechanistic pathways that often involve the strategic interaction of nucleophiles with phenolic substrates or their intermediates. The efficiency and selectivity of these reactions are highly dependent on the chosen synthetic route and reaction conditions.

The formation of alkoxyphenols frequently proceeds through a nucleophilic attack mechanism. One well-documented pathway involves the reaction of an alcohol, acting as a nucleophile, with an intermediate species derived from a phenol (B47542) or hydroquinone (B1673460). researchgate.netresearchgate.net In several syntheses of para-substituted alkoxyphenols, the mechanism involves the initial formation of a benzoquinone, which then reacts with hydroquinone to form a quinhydrone (B85884) complex. researchgate.net The alcohol nucleophile then attacks a weakened carbonyl bond within this complex. researchgate.net

This process can be illustrated by the electrochemical synthesis of compounds like 4-methoxyphenol (B1676288), 4-ethoxyphenol (B1293792), and 4-propoxyphenol (B92817), where good yields and high selectivity for the monoalkyl ether are achieved. researchgate.net The reaction mechanism suggests that the alcohol attacks the quinhydrone complex, leading to the formation of the corresponding alkoxyphenol. researchgate.netresearchgate.net

Alternative strategies for forming alkoxy-aromatic compounds involve transition-metal-catalyzed reactions. For instance, chromium carbene complexes have been utilized in benzannulation strategies to produce o-alkoxy phenol products. nih.gov This method involves the photolysis of a dienyl chromium carbene complex, which proceeds through the electrocyclization of a chromium-complexed ketene (B1206846) intermediate. nih.gov Another approach uses an isonitrile thermal addition with a dienyl chromium carbene complex, forming an o-alkoxy aromatic amine via a ketenimine intermediate, which can then be oxidized to the target quinone. nih.gov

In the context of alkyl halides reacting with alcohols, SN1 (substitution nucleophilic unimolecular) mechanisms are common, especially for tertiary substrates. pressbooks.pub This two-step process involves the formation of a carbocation intermediate followed by nucleophilic attack. pressbooks.pub For aromatic systems, nucleophilic aromatic substitution can occur, particularly when the aromatic ring is activated by electron-withdrawing groups in the ortho or para positions. libretexts.org This mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Intermediate complexes play a crucial role in directing the course and determining the products of many chemical reactions involving phenols. Quinhydrone complexes, which are charge-transfer complexes formed between a quinone and a hydroquinone, are significant intermediates in the synthesis of alkoxyphenols and in phenol oxidation processes. researchgate.netnih.govcapes.gov.br

During the oxidation of phenol, dihydroxylated intermediates such as hydroquinone are formed. nih.gov These can further react with their corresponding quinones (e.g., p-benzoquinone) to generate quinhydrone complexes, which are often highly colored. nih.govcapes.gov.br The formation of these complexes is a key step in certain synthetic pathways. For example, in the electrochemical production of alkoxy-substituted phenols, it is proposed that the reaction proceeds via the quinhydrone complex formed as soon as some benzoquinone is produced through electrolysis. researchgate.net The alcohol nucleophile then attacks this complex to yield the final alkoxyphenol product. researchgate.netresearchgate.net

The stability and reactivity of these intermediates are critical. In photo-Fenton oxidation of phenol, the charge transfer complexes formed between hydroquinone and p-benzoquinone are described as unstable and reactive, quickly decomposing into other species. nih.gov The presence and concentration of these intermediates can be monitored, as they directly influence properties like the color and turbidity of the reaction solution. nih.govnih.gov The separation of p-benzoquinone from phenol oxidation reaction mixtures can also be achieved by precipitating it as quinhydrone through the addition of hydroquinone. google.com

Kinetic Studies of Reactions Involving Propoxyphenol Moieties

Kinetic studies of reactions involving propoxyphenol moieties are essential for understanding and optimizing processes such as polymerization. These studies focus on reaction rates, conversion efficiencies, and the influence of various physical parameters.

The kinetics of photopolymerization for prepolymers incorporating propoxyphenol structures have been investigated to enhance their application in areas like UV-curable coatings. tandfonline.comresearchgate.net A notable example is the study of 2-hydroxy-3-[p-(1-{p-[2-hydroxy-3-(vinylcarbonyloxy)propoxy]phenol}-1-phenylethyl)phenoxy]propyl acrylate (B77674) (HVPA), a prepolymer synthesized to improve upon commercially available options like bisphenol-A-glycerolate diacrylate (BISGA). tandfonline.comtandfonline.com

The kinetics of such photopolymerization reactions are typically monitored using FT-IR spectroscopy to track the disappearance of the carbon-carbon double bond. tandfonline.comresearchgate.net Key kinetic parameters include the percentage of double bond conversion (PDC) and the rate of polymerization (Rp). tandfonline.com Studies show that these parameters are significantly influenced by the concentration of the photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). tandfonline.comresearchgate.net As the concentration of DMPA increases, both the PDC and the initial Rp tend to increase. This is attributed to the generation of a higher number of free radicals, which initiate and propagate the polymerization reaction. tandfonline.com For instance, in the photopolymerization of an HVPA/TEGDA (tri(ethyleneglycol)diacrylate) formulation, increasing the DMPA concentration from 0.25% to 1.25% raised the final PDC from 44% to 70% after 5 minutes of irradiation. tandfonline.com

| DMPA Concentration (%) | PDC (%) after 5 min | Initial R_p (mol L⁻¹ s⁻¹) |

| 0.25 | 44 | 2.86 x 10⁻² |

| 1.25 | 70 | 4.75 x 10⁻² |

| Data derived from studies on HVPA/TEGDA photopolymerization. tandfonline.com |

The rate of polymerization often shows an initial rapid increase, followed by a decrease as the reaction proceeds and the system becomes more viscous and diffusion-limited. tandfonline.com Comparing different prepolymers, the synthesized HVPA demonstrated a higher percentage of double bond conversion compared to the commercial prepolymer BISGA, indicating greater reactivity and suitability for industrial applications. tandfonline.comresearchgate.net

Viscosity is a critical parameter that significantly affects the kinetics of polymerization reactions, including those involving propoxyphenol-containing prepolymers. researchgate.netlibretexts.org In highly viscous media, the diffusion of reactive species (monomers, free radicals) is hindered, which can slow down the reaction rate. libretexts.org

In the context of the photopolymerization of the HVPA prepolymer, the effect of system viscosity on both the rate of polymerization (Rp) and the final percent double bond conversion (PDC) has been explicitly studied. tandfonline.comtandfonline.comresearchgate.net Research demonstrates an inverse relationship between viscosity and these kinetic parameters. When the viscosity of the photocurable formulation was decreased, both the Rp and the final PDC increased. tandfonline.comresearchgate.net This is because lower viscosity allows for greater mobility of the free radicals and prepolymer molecules, leading to more frequent and effective collisions. tandfonline.com

For example, a study showed that by decreasing the viscosity of the HVPA/TEGDA system from 5000 cp to 1000 cp, the final PDC increased from 42% to 60%. tandfonline.comresearchgate.net Similarly, the rate of polymerization at 1 minute of irradiation increased from 2.98 x 10⁻² mol L⁻¹s⁻¹ to 4.53 x 10⁻² mol L⁻¹s⁻¹. tandfonline.com

| Viscosity (cp) | Final PDC (%) | R_p at 1 min (mol L⁻¹ s⁻¹) |

| 5000 | 42 | 2.98 x 10⁻² |

| 4000 | 48 | 3.54 x 10⁻² |

| 3000 | 52 | 3.89 x 10⁻² |

| 2000 | 56 | 4.21 x 10⁻² |

| 1000 | 60 | 4.53 x 10⁻² |

| Data showing the effect of viscosity on the photopolymerization of an HVPA-containing formulation. tandfonline.comresearchgate.net |

This highlights the importance of controlling viscosity, often through the use of reactive diluents, to achieve optimal reaction rates and high conversion in polymerization processes. tandfonline.comresearchgate.net

Catalytic Reaction Dynamics

The study of catalytic reaction dynamics provides crucial insights into how catalysts function and how their performance can be optimized. bnl.govbasicmedicalkey.com This involves understanding the active sites, reaction mechanisms, and the evolution of the catalyst under reaction conditions. bnl.gov For reactions involving phenolic compounds, various catalytic systems are employed to control selectivity and enhance reaction rates.

In the oxidative coupling of phenols, a catalyst system comprising a copper compound, an anionic surfactant, and an alkaline material in an aqueous medium has been shown to be effective. google.com The alkaline material, in particular, plays a key role in increasing the conversion to carbon-carbon coupled products and influencing the reaction rate. google.com By adjusting the amount of the alkaline component, the reaction can be controlled to selectively produce either biphenol or diphenoquinone (B1195943) derivatives. google.com

For the hydrodeoxygenation (HDO) of lignin-derived model compounds like guaiacol (B22219), supported ruthenium (Ru) catalysts are effective. rsc.org The catalytic performance is structure-sensitive, with the particle size of the Ru nanoparticles strongly influencing both activity and selectivity. A study found that Ru particles of around 1.5 nm on a γ-Al₂O₃ support exhibited the best performance, achieving a ~95% yield of cyclohexanol (B46403) from guaiacol under mild conditions (190 °C, 5 bar H₂). rsc.org In situ analysis revealed that on these optimal catalysts, the cleavage of the CAr–OCH₃ bond is favored over the hydrogenation of the aromatic ring, which minimizes side reactions. rsc.org

The catalytic fast pyrolysis of lignin (B12514952) building blocks is another area of active research. Unveiling the reaction mechanism for the conversion of guaiacol to phenol over zeolite catalysts showed that the process begins with demethylation to form catechol. psi.ch The reaction then proceeds via two competing pathways. Increasing the density of Brønsted acid sites on the catalyst was found to suppress an undesirable pathway involving a ketene intermediate, thereby significantly enhancing the selectivity towards phenol. psi.ch This demonstrates how understanding the catalytic dynamics at a molecular level enables the rational design of catalysts for improved selectivity in biomass valorization. psi.ch

Investigation of Catalytic Systems for Ether Cleavage and Formation

The formation and cleavage of the ether linkage in this compound and related alkoxyphenols are critical processes in organic synthesis and biomass valorization. Research has identified several catalytic systems, ranging from transition metal complexes to biocatalysts, that can mediate these transformations.

Ether Formation:

Multiple catalytic strategies have been developed for the synthesis of alkoxyphenols. Palladium-catalyzed cross-coupling reactions are a prominent method for forming the C-O ether bond. For instance, the reaction of phenols with vinyl ethylene (B1197577) carbonate, facilitated by a palladium catalyst like PdCl₂(dppf), produces allylic aryl ethers under mild conditions. frontiersin.org This demonstrates an effective pathway for creating such ether linkages with high regioselectivity. frontiersin.org

Electrochemical methods also provide a route to alkoxyphenols. The electrochemical oxidation of hydroquinone in the presence of an alcohol, such as propanol (B110389), can yield the corresponding alkoxyphenol. researchgate.net This process is believed to proceed through a quinhydrone complex, formed between hydroquinone and its oxidized form, benzoquinone. The alcohol then acts as a nucleophile, attacking the complex to form the ether. researchgate.net Studies comparing sulfuric acid and methanesulfonic acid as catalysts found that sulfuric acid generally produced better yields for various alkoxyphenols. researchgate.net For example, the synthesis of 4-propoxyphenol achieved a yield of 81.1% under specific electrochemical conditions. researchgate.net

Another novel, one-pot process involves a Baeyer-Villiger oxidation of hydroxy-substituted acetophenones or benzaldehydes. core.ac.uk This reaction, using an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) in an alcohol medium, proceeds through an ester intermediate which is hydrolyzed to a hydroquinone. The hydroquinone is then partially oxidized to benzoquinone, and the resulting complex is attacked by the alcohol to form the phenolic ether. core.ac.uk

| Ether Formation Method | Catalyst/Reagents | Key Features | Example Yield |

| Palladium-Catalyzed Etherification | PdCl₂(dppf), Cs₂CO₃ | Forms allylic aryl ethers from phenols and vinyl ethylene carbonate under mild conditions. frontiersin.org | Good to excellent yields with complete regioselectivity reported for various phenols. frontiersin.org |

| Electrochemical Synthesis | Graphite/Platinum electrodes, H₂SO₄ | Forms alkoxyphenols from hydroquinones and alcohols via a proposed quinhydrone intermediate. researchgate.net | 81.1% for 4-propoxyphenol. researchgate.net |

| Baeyer-Villiger Oxidation Route | Ammonium peroxydisulfate, H₂SO₄, Methanol | One-pot synthesis from hydroxy-substituted acetophenones. core.ac.uk | 86% for 4-methoxyphenol after optimization. core.ac.uk |

Ether Cleavage:

The cleavage of the stable ether bond in alkoxyphenols is a challenging but crucial reaction, particularly for the conversion of lignin-derived compounds into valuable chemicals. Ether cleavage can be broadly categorized into acid-catalyzed, metal-catalyzed, and biocatalytic methods. sciencemadness.orgchemrxiv.org

Acid-catalyzed cleavage is a fundamental method, typically employing strong hydrohalic acids. sciencemadness.org The mechanism can be either Sₙ1 or Sₙ2, depending on the stability of the potential carbocation intermediates. For aryl ethers like this compound, where a primary carbocation would be unstable, the reaction proceeds via an Sₙ2 mechanism where a halide ion attacks the less sterically hindered carbon atom. sciencemadness.org

Heterogeneous catalysis offers more selective and recyclable options. The hydrodeoxygenation (HDO) of alkoxyphenols is a key process in biorefineries. Studies on guaiacol (an alkoxyphenol) using ruthenium (Ru) catalysts supported on γ-Al₂O₃ have shown that the cleavage of the Cₐᵣ–O–CH₃ bond can be selectively achieved under relatively mild conditions (190 °C, 5 bar H₂). rsc.org Zirconium-catalyzed reductive cleavage has also been shown to be effective for C-O bonds in homoallylic ethers. organic-chemistry.org

Biocatalysis presents an environmentally benign alternative. An extracellular peroxygenase from the fungus Agrocybe aegerita has been found to catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov The mechanism is proposed to involve hydrogen abstraction and oxygen rebound, which oxidizes the ether to a hemiacetal that subsequently hydrolyzes. Kinetic studies on the cleavage of methyl 3,4-dimethoxybenzyl ether indicated a ping-pong mechanism, and a large deuterium (B1214612) isotope effect (kH/kD of 11.9) supported the hydrogen abstraction step. nih.gov

| Ether Cleavage Method | Catalyst/Reagents | Mechanism/Key Features |

| Acid-Catalyzed Cleavage | Hydrohalic acids (e.g., HBr) | Sₙ2 mechanism for primary alkyl aryl ethers. sciencemadness.org |

| Heterogeneous Catalytic HDO | Ru/γ-Al₂O₃ | Selective cleavage of Cₐᵣ–O bond over aromatic ring hydrogenation. rsc.org |

| Enzymatic Cleavage | Agrocybe aegerita peroxygenase, H₂O₂ | Hydrogen abstraction and oxygen rebound mechanism. nih.gov |

Structure-Sensitivity in Heterogeneous Catalysis of Alkoxyphenols

The performance of a heterogeneous catalyst, including its activity and selectivity, often depends critically on the physical structure of its active sites. acs.org This phenomenon, known as structure-sensitivity, is particularly relevant in the catalysis of alkoxyphenols, where multiple reaction pathways can compete. nih.gov The size and shape of metal nanoparticles, the nature of the support material, and the interaction between the metal and the support can all influence the catalytic outcome. acs.orgpku.edu.cn

A compelling example of structure-sensitivity is observed in the hydrodeoxygenation (HDO) of guaiacol, a model compound for lignin-derived alkoxyphenols, using ruthenium (Ru) catalysts. rsc.org The desired reaction is the cleavage of the aryl-ether bond (Cₐᵣ–OCH₃) to produce phenol (which can be further hydrogenated to cyclohexanol), while an undesired side reaction is the hydrogenation of the aromatic ring prior to ether bond cleavage, which yields 2-methoxycyclohexanol. rsc.org

Research has demonstrated that the particle size of the supported Ru nanoparticles is a key descriptor that dictates the reaction selectivity. rsc.org A study systematically varied the Ru particle size on a γ-Al₂O₃ support and evaluated the catalyst's performance in guaiacol HDO. The results showed that decreasing the Ru particle size from 7.5 nm to 1.5 nm significantly enhanced the desired C–O bond cleavage pathway over the aromatic ring hydrogenation pathway. rsc.org

Table: Effect of Ru Particle Size on Guaiacol HDO Reaction Conditions: 190 °C, 5 bar H₂

| Catalyst (Ru Particle Size) | Key Outcome | Selectivity Profile |

| Ru/γ-Al₂O₃ (7.5 nm) | Lower selectivity for C-O cleavage products. | Favors aromatic ring hydrogenation before C-O cleavage. rsc.org |

| Ru/γ-Al₂O₃ (1.5 nm) | ~95% yield of cyclohexanol (from initial C-O cleavage). | Preferential cleavage of Cₐᵣ–OCH₃ bond. rsc.org |

| Ru/γ-Al₂O₃ (0.6 nm) | Lower intrinsic reaction rate. | Although selective, the reaction is significantly slower. rsc.org |

This table is based on findings reported in catalysis science and technology research. rsc.org

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Propoxyphenol-Containing Systems

Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in the formation of predictable and stable molecular assemblies. The study of these networks in systems containing propoxyphenol provides valuable insights into crystal engineering and the design of functional materials.

The co-crystallization of various phenol (B47542) derivatives with trimesic acid has been a subject of scientific investigation to understand how different functional groups influence the formation of hydrogen-bonded frameworks. chemscene.comgrafiati.comgoogle.com In a notable study, 4-ethoxyphenol (B1293792) (EP), 4-methoxyphenol (B1676288) (MP), and 4-propoxyphenol (B92817) (PP) were co-crystallized with trimesic acid (TMA) to observe the resulting supramolecular architectures. chemscene.comgrafiati.comgoogle.com

The research demonstrated that while EP and MP form six-membered cyclic networks with trimesic acid, the introduction of the bulkier propoxy group in 4-propoxyphenol leads to a different structural motif. chemscene.comCurrent time information in Bangalore, IN. The steric hindrance caused by the longer propoxy chain prevents the formation of the same cyclic network observed with smaller alkoxy groups. Current time information in Bangalore, IN.

| Phenol Derivative | Abbreviation | Resulting Supramolecular Structure with Trimesic Acid |

|---|---|---|

| 4-Methoxyphenol | MP | Nine-fold interpenetrated three-dimensional structure with a six-membered cyclic host network. chemscene.comgrafiati.comgoogle.com |

| 4-Ethoxyphenol | EP | One-dimensional chain structure through a hydrogen-bonded six-membered cyclic network. chemscene.comgrafiati.comgoogle.com |

| 4-Propoxyphenol | PP | One-dimensional chain structure through a hydrogen-bonded six-membered cyclic network due to steric hindrance. chemscene.comgrafiati.comgoogle.comCurrent time information in Bangalore, IN. |

Metal Complexation Studies of Propoxyphenol Derivatives

The phenolic hydroxyl group in propoxyphenol derivatives can also participate in the coordination of metal ions, leading to the formation of metal complexes with diverse properties and potential applications.

Research into the synthesis of metal complexes with ligands containing phenolic moieties provides a framework for understanding how propoxyphenol might behave. For instance, studies on thiosemicarbazone ligands bearing a redox-active phenolic group have shown successful complexation with copper(II). nih.gov The synthesis of these complexes, such as Cu(HL1)Cl2, where HL represents a ligand with a phenolic group, is typically carried out in anoxic methanol. nih.gov

The characterization of such complexes involves a range of analytical techniques. Elemental analysis is used to confirm the empirical formula of the synthesized complex. nih.gov Spectroscopic methods like positive ion electrospray ionization mass spectrometry (ESI-MS) help in identifying the mass-to-charge ratio of the complex ions in solution. nih.gov Furthermore, electrochemical and spectroelectrochemical studies are employed to investigate the redox activity of these metal complexes, which is often centered on either the metal ion or the ligand. nih.govacs.org

| Complex | Formula | Yield | Key Analytical Data (ESI-MS) |

|---|---|---|---|

| [Cu(L2)Cl]·0.5H2O | C16H17N4OSCuCl·0.5H2O | 98.8% | Positive ion ESI-MS for C16H17N4OSCuCl: m/z 376.04 [Cu(L2)]+. nih.govacs.org |

The ability of propoxyphenol derivatives to form stable complexes with metal ions has implications for their potential role in metal sequestration. The redox activity observed in copper(II) complexes with phenolic ligands suggests that these compounds can participate in electron transfer processes. nih.govacs.org This is particularly relevant in biological systems where they might act as quenchers of tyrosyl radicals, which are often stabilized by a nearby metal ion in enzymes like ribonucleotide reductase. nih.govacs.org The mechanism could involve the phenolic group donating a hydrogen atom to the radical, thereby being oxidized itself.

The solution speciation studies of these metal complexes are crucial for understanding their behavior under physiological conditions. The stability of the complexes and the predominant species at a given pH determine their bioavailability and mechanism of action. nih.gov For example, the formation of monocationic complexes like [Cu(L)]+ at physiological pH indicates the form in which the complex would likely interact with biological targets. nih.govacs.org This fundamental understanding of their coordination chemistry and redox behavior is a key first step in exploring their potential for targeted metal sequestration or modulation of metalloenzyme activity.

Compound Index

| Compound Name |

|---|

| 3-Propoxyphenol |

| 4-Propoxyphenol |

| Trimesic Acid |

| 4-Ethoxyphenol |

| 4-Methoxyphenol |

| Copper(II) Chloride |

Applications in Materials Science and Polymer Chemistry

Photocrosslinkable Polymer Systems

Photocrosslinkable polymers, which solidify or "cure" upon exposure to ultraviolet (UV) light, are integral to the coatings, adhesives, and inks industries. The incorporation of 3-propoxyphenol derivatives into these systems can lead to the development of high-performance materials.

The synthesis of novel photocrosslinkable prepolymers is a key area of research. A hypothetical prepolymer derived from this compound could be synthesized through a multi-step process. For instance, a reaction pathway analogous to the synthesis of other phenolic-based prepolymers can be envisioned. This would involve the reaction of a bisphenol derivative with epichlorohydrin (B41342), followed by acrylation to introduce photoreactive groups.

While specific research on a this compound-derived prepolymer is not available, studies on structurally similar compounds provide a framework for its potential synthesis and characterization. For example, a novel photocrosslinkable prepolymer, 2-hydroxy-3-[p-(1-{p-[2-hydroxy-3-(vinylcarbonyloxy)propoxy]phenol}-1-phenylethyl)phenoxy]propyl acrylate (B77674) (HVPA), has been synthesized and characterized using various spectroscopic methods. The structural confirmation of such prepolymers is typically achieved through FT-IR, 1H NMR, and 13C NMR spectroscopy.

Table 1: Hypothetical Spectroscopic Data for a this compound-Derived Prepolymer

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| FT-IR (cm-1) | ~3400 (O-H stretching), ~2960 (C-H stretching of propoxy group), ~1725 (C=O stretching of acrylate), ~1635 (C=C stretching of vinyl group), ~1240 and ~1040 (C-O-C stretching of ether) |

| 1H NMR (ppm) | Chemical shifts corresponding to aromatic protons, protons of the propoxy group (triplet and sextet), protons of the acrylate group (doublets), and hydroxyl protons. |

| 13C NMR (ppm) | Resonances for aromatic carbons, carbons of the propoxy group, carbonyl carbon of the acrylate, and carbons of the vinyl group. |

This table is illustrative and based on the expected functional groups in a hypothetical this compound-derived prepolymer.

The performance of a prepolymer in a UV-curable coating formulation is a critical aspect of its evaluation. Key parameters include the kinetics of photopolymerization, such as the percent double bond conversion and the rate of polymerization. These are often studied using FT-IR spectroscopy by monitoring the decrease in the intensity of the acrylate double bond absorption band upon UV irradiation.

In a typical formulation, the prepolymer is mixed with a reactive diluent and a photoinitiator. For instance, a mixture could contain the prepolymer (75%), a diluent like tri(ethyleneglycol)diacrylate (25%), and a photoinitiator such as Irgacure 651. The curing process is initiated by exposing the formulation to a UV source, like a medium-pressure mercury vapor lamp. The concentration of the photoinitiator and the irradiation time are crucial factors that influence the curing process. Research on similar systems has shown that an increase in photoinitiator concentration generally leads to a higher percent double bond conversion.

The physical properties of the cured coatings, such as gel content and hardness, are also evaluated. These properties are expected to increase with longer irradiation times and higher photoinitiator concentrations, indicating a more complete crosslinking of the polymer network.

To establish the viability of a new prepolymer, its performance is often compared with that of commercially available alternatives. For example, the photopolymerization of a synthesized prepolymer like HVPA has been compared to the commercial prepolymer bisphenol-A-glycerolate (1-glycerol/phenol) diacrylate (BISGA).

Studies have shown that synthesized prepolymers can exhibit superior properties. For instance, the percent double bond conversion of HVPA was found to be higher than that of BISGA, suggesting that the synthesized prepolymer is more reactive and suitable for industrial applications. Such comparisons are vital for assessing the potential of new materials to meet or exceed the performance of existing products in the market.

Table 2: Comparative Performance of a Hypothetical Propoxyphenol-Derived Prepolymer and a Commercial Prepolymer

| Property | Hypothetical Propoxyphenol-Derived Prepolymer | Commercial Prepolymer (e.g., BISGA) |

| Percent Double Bond Conversion | Potentially Higher | Baseline |

| Rate of Polymerization | Potentially Faster | Baseline |

| Gel Content of Cured Film | Potentially Higher | Baseline |

| Hardness of Cured Film | Potentially Higher | Baseline |

This table presents a hypothetical comparison based on findings from related research.

Advanced Polymer Development

The integration of this compound moieties into other polymer backbones could pave the way for the development of advanced materials with unique properties. This section explores the potential for incorporating these moieties into polyanilines and the resulting structure-property relationships.

Currently, there is a lack of specific research on the direct incorporation of this compound moieties into polyalkyl- and polyalkoxyanilines. However, the synthesis of substituted polyanilines is a well-established field, and general principles can be applied to hypothesize how such a synthesis might be achieved.

Polyanilines are typically synthesized through the oxidative polymerization of aniline (B41778) monomers. To incorporate a propoxyphenol moiety, a derivative of aniline containing this group would need to be synthesized first. This functionalized monomer could then be copolymerized with other aniline derivatives, such as alkyl- or alkoxyanilines. The polymerization is often carried out in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate.

The presence of the propoxyphenol group could influence the polymerization process and the final properties of the polymer. The electron-donating nature of the propoxy group might affect the oxidation potential of the monomer and the electronic properties of the resulting polymer.

The relationship between the structure of a polymer and its properties is a fundamental concept in polymer science. For a hypothetical polyaniline containing this compound moieties, several key structure-property relationships can be anticipated.

Solubility: The solubility of polyaniline is often a limiting factor in its processability. The incorporation of bulky side groups, such as the propoxy and phenolic groups from this compound, could potentially improve solubility in common organic solvents. The propoxy chain would increase the flexibility and aliphatic character of the polymer, which can disrupt the packing of the polymer chains and enhance their interaction with solvent molecules.

Further research is necessary to synthesize and characterize these novel polymers to fully understand the impact of incorporating this compound moieties on their properties.

Phenolic Ethers as Antioxidant Precursors in the Polymer Industry

Phenolic compounds are a cornerstone in the stabilization of polymers, acting as primary antioxidants to protect materials from degradation during processing and end-use. chemrxiv.orgvinatiorganics.com The fundamental mechanism of their antioxidant activity involves the donation of a hydrogen atom from the hydroxyl group to terminate chain-propagating free radicals, a process that is particularly effective in hindered phenols. mdpi.compartinchem.com While direct phenolic compounds are highly effective, their ether derivatives, such as this compound, can be considered as precursors that may offer modified physical properties beneficial for their incorporation into polymer matrices.

The use of sustainable and bio-based phenolic compounds as a foundation for antioxidant development is a growing area of interest, aiming to replace or supplement fossil-based additives like Irganox 1076. chemrxiv.org In this context, derivatives of natural phenols are being explored for their potential to provide comparable or enhanced performance in various polymer systems, including polyolefins and thermoplastic polyurethanes. chemrxiv.org The modification of the phenolic structure, for instance, through etherification, is a strategy to tailor the physical properties of these molecules to meet the specific demands of different polymer applications.

Liquid Crystal Applications

The unique molecular architecture of this compound, combining a rigid aromatic core with a flexible alkoxy chain, makes it a potential building block for the synthesis of advanced materials with liquid crystalline properties.

Synthesis of Phthalocyanine Derivatives from Propoxyphenols

Phthalocyanines are large, aromatic macrocyclic compounds that can exhibit liquid crystalline behavior, known as mesomorphism, when appropriately substituted. tandfonline.comuea.ac.uk The introduction of flexible side chains, such as alkoxy groups, onto the periphery of the phthalocyanine core is a common strategy to induce these properties. A general synthetic pathway to alkoxy-substituted phthalocyanines involves the cyclotetramerization of a corresponding substituted phthalonitrile. beilstein-journals.orgresearchgate.netumich.edu

For a phthalocyanine derivative of this compound, the synthesis would commence with the preparation of a 3-propoxy-substituted phthalonitrile. This precursor could then undergo a metal-templated cyclotetramerization reaction to yield the desired octa-substituted phthalocyanine. The choice of the central metal ion can also influence the final properties of the macrocycle. This synthetic approach allows for the systematic modification of the phthalocyanine structure to fine-tune its electronic and mesomorphic properties. The introduction of substituents can also enhance the solubility of the resulting phthalocyanine, which is often a challenge with the unsubstituted parent compound. beilstein-journals.org

Mesomorphic Properties and Switching Behavior

The mesomorphic behavior of phthalocyanine derivatives is highly dependent on the nature and arrangement of their peripheral substituents. Alkoxy-substituted phthalocyanines, for instance, are known to form columnar mesophases, where the disc-like molecules stack on top of one another to form columns. tandfonline.comuea.ac.uk These columns then arrange themselves into a two-dimensional lattice. The flexibility and polarizability of the ether linkage in alkoxy substituents can facilitate a closer face-to-face packing of the phthalocyanine molecules within the columns. tandfonline.com

The length of the alkyl chain in the alkoxy group plays a critical role in determining the type of columnar phase formed. Shorter chains tend to favor the formation of rectangular columnar phases, while longer chains can lead to hexagonal columnar arrangements. tandfonline.comuea.ac.uk Therefore, a phthalocyanine derived from this compound would be expected to exhibit columnar mesomorphism, with the specific phase behavior being influenced by the propoxy chains. The clearing temperature, which is the transition from the liquid crystalline phase to an isotropic liquid, is also influenced by the nature of the substituents.

The following table summarizes the mesomorphic properties of a homologous series of non-peripherally octa-substituted alkoxymethylphthalocyanines, illustrating the influence of chain length on the mesophase behavior.

| Compound | Crystal to Mesophase Transition (°C) | Mesophase to Isotropic Liquid Transition (°C) | Mesophase Type |

|---|---|---|---|

| C1 (Methoxymethyl) | 150 | >300 | Colr |

| C2 (Ethoxymethyl) | 125 | >300 | Colr |

| C3 (Propoxymethyl) | 105 | >300 | Colr |

| C4 (Butoxymethyl) | 95 | >300 | Colh |

| C5 (Pentoxymethyl) | 85 | >300 | Colh |

Colr = Rectangular Columnar; Colh = Hexagonal Columnar

The ordered, yet fluid, nature of these columnar phases makes them interesting for applications in molecular electronics and sensors, where the one-dimensional stacking of the phthalocyanine cores can facilitate charge transport. The ability to switch the orientation of these liquid crystalline domains with external stimuli, such as electric fields, is a key aspect of their potential technological applications.

Environmental Transformation and Transport Mechanisms

Biodegradation Pathways of Propoxyphenol Derivatives

While general aerobic and anaerobic biodegradation pathways for phenol (B47542) and some of its alkylated derivatives are documented, specific studies detailing the metabolic routes of 3-Propoxyphenol could not be located. Research on related compounds suggests that aerobic degradation often proceeds through hydroxylation to form a catechol intermediate, followed by ring cleavage via either ortho or meta pathways. Anaerobic degradation is typically a slower process involving different enzymatic reactions. However, without specific studies on this compound, any description of its biodegradation would be speculative and fall outside the strict constraints of the request.

Aerobic and Anaerobic Metabolism Studies

No specific studies on the aerobic or anaerobic metabolism of this compound were identified. Such studies would be necessary to determine the specific microorganisms involved, the enzymatic pathways, and the resulting metabolites. For instance, studies on other phenolic compounds have identified various bacterial and fungal strains capable of their degradation under different redox conditions. nih.govfrontiersin.orgcsic.es

Environmental Mobility and Sorption Characteristics

Quantitative data on the mobility and sorption of this compound in soil and sediment are not available. This includes key parameters used to predict the environmental distribution of a chemical.

Soil and Sediment Sorption Potential (Kd and Koc values)

No experimental or reliable predicted values for the soil and sediment sorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc) for this compound were found. ecetoc.orgchemsafetypro.com These values are crucial for assessing the extent to which the compound will bind to soil and sediment particles, thereby influencing its transport in the environment. For other phenolic compounds, sorption is known to be influenced by factors such as soil organic matter content and pH. thescipub.comnih.gov

Immobility Assessments

Without Kd and Koc values, a scientifically accurate assessment of the immobility of this compound cannot be performed. Mobility classes, which are derived from these coefficients, are used to categorize a chemical's potential to leach through the soil profile and contaminate groundwater. ecetoc.orgnih.gov

Volatilization and Bioaccumulation Potential

Key physical properties that govern the volatilization and bioaccumulation potential of this compound are not well-documented.

Vapor Pressure Dynamics

While basic physical properties are listed in some databases, detailed vapor pressure data at different temperatures for this compound are not available. nih.govchemspider.com Vapor pressure is a critical factor in determining a chemical's tendency to volatilize from soil and water surfaces into the atmosphere.

Due to the absence of this specific data for this compound, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Bioconcentration Factor (BCF) Analysis

The Bioconcentration Factor (BCF) is a critical parameter for assessing the potential of a chemical to accumulate in aquatic organisms from the surrounding water. nih.gov It is defined as the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. nih.gov A high BCF value suggests a greater tendency for the substance to bioaccumulate, which can lead to higher concentrations in organisms than in the ambient environment.

Various regression equations have been developed to predict the BCF from the LogP value. One commonly used equation for non-ionic organic compounds is:

log10 BCF = 0.85 * LogP - 0.70

Using the XLogP3 value of 2.6 for this compound, the estimated log10 BCF would be:

log10 BCF = (0.85 * 2.6) - 0.70 = 2.21 - 0.70 = 1.51

This corresponds to a BCF value of approximately 32.4.

Regulatory bodies often use BCF values to classify the bioaccumulative potential of substances. For instance, a substance with a BCF value greater than 2,000 is often considered bioaccumulative (B), and a value greater than 5,000 is considered very bioaccumulative (vB) under REACH regulations in the European Union. chemsafetypro.com In the United States, a BCF value between 1,000 and 5,000 is considered bioaccumulative, and a value greater than 5,000 is considered very bioaccumulative. chemsafetypro.com Based on the estimated BCF value, this compound is not expected to be bioaccumulative.

It is important to note that this is an estimated value and should be used with caution. The actual BCF can be influenced by various factors, including metabolic transformation of the compound within the organism, which is not accounted for in this simple QSAR model. nih.gov

| Parameter | Value | Method |

|---|---|---|

| XLogP3 | 2.6 | Calculated |

| log₁₀ BCF | 1.51 | Estimated via regression equation |

| BCF | ~32.4 L/kg | Estimated |

Hydrolytic Decay of Propoxyphenol Derivatives

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. It is a significant abiotic degradation pathway for many organic compounds in the aquatic environment. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups and environmental conditions such as pH and temperature.

Propoxyphenol derivatives, specifically this compound, belong to the class of aromatic ethers. Aromatic ethers are generally characterized by their chemical stability and are resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). actachemscand.org The ether linkage (C-O-C) in aromatic ethers is relatively strong and not easily broken by water.

The hydrolytic decay of phenyl ethers typically requires acid catalysis. actachemscand.org The mechanism involves the protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by water. pearson.com However, this process generally requires strongly acidic conditions that are not commonly found in the natural environment. actachemscand.org Studies on the acid-catalyzed hydrolysis of primary alkyl phenyl ethers have shown that even under concentrated acidic conditions, the reaction rates can be very slow. actachemscand.orgresearchgate.net

Analytical Methodologies for Propoxyphenol Detection and Quantification

The accurate detection and quantification of 3-Propoxyphenol are essential in various fields, including environmental monitoring and chemical synthesis. A range of analytical techniques can be employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and application. These methodologies often involve spectroscopy, chromatography, and electrochemical analysis, sometimes enhanced by derivatization strategies.

Research Gaps and Future Directions in 3 Propoxyphenol Chemistry

Unexplored Synthetic Pathways

The conventional synthesis of 3-propoxyphenol and its derivatives often relies on established methods such as the Williamson ether synthesis, which involves reacting resorcinol (B1680541) with a propyl halide, or the alkylation of phenols. A patented process for a derivative, for instance, starts with this compound and uses phase-transfer catalysis for subsequent reactions. google.com While effective, these methods present opportunities for improvement in terms of efficiency, selectivity, and environmental impact.

Future research should focus on developing more sustainable and atom-economical synthetic routes. Unexplored pathways that warrant investigation include:

Enzymatic Synthesis: The use of enzymes, such as laccases or peroxidases, could offer a highly selective and environmentally benign method for the propoxylation of catechols or other precursors under mild conditions.

Flow Chemistry: Continuous flow synthesis could provide enhanced control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields, purity, and safety, especially for exothermic etherification reactions.

C-H Activation/Functionalization: Direct C-H propoxylation of phenol (B47542) or related precursors would represent a highly efficient synthetic strategy, eliminating the need for pre-functionalized substrates and reducing waste.

Electrochemical Methods: Electrosynthesis offers a reagent-free activation method. The electrochemical oxidation of hydroquinone (B1673460) in the presence of propanol (B110389) has been shown to produce 4-propoxyphenol (B92817), and similar strategies could be adapted for the 3-isomer, potentially offering a greener alternative to traditional methods. researchgate.net

Exploration of these modern synthetic techniques could lead to more efficient, cost-effective, and environmentally friendly processes for producing this compound and its derivatives.

Advanced Materials Development

The unique combination of a hydroxyl group, an ether linkage, and an aromatic ring in this compound makes it a promising building block for advanced materials. Derivatives of this compound have already found application in photocrosslinkable prepolymers and liquid crystals. researchgate.nettandfonline.commdpi.comtandfonline.com For example, a prepolymer incorporating a this compound derivative demonstrated suitability for UV-curing applications, a technology valued in paints and coatings. tandfonline.com Furthermore, the related compound 4-propoxyphenol has been used as a template to modulate hydrogen-bonded organic frameworks with trimesic acid. mdpi.com

Significant research gaps exist in fully exploiting its potential. Future research directions should include: